N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine
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Overview
Description
N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine is a synthetic organic compound. It is characterized by the presence of a triazole ring, an oxane ring, and a methylamine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the oxane ring through cyclization reactions.
- Introduction of the triazole ring via azide-alkyne cycloaddition (click chemistry).
- Methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine may have various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with antifungal, antibacterial, or anticancer properties.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The oxane ring and methylamine group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)propanamine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine is unique due to its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-methyl-1-(2-methyloxan-4-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-9-5-10(3-4-16-9)6-15(2)7-11-12-8-13-14-11/h8-10H,3-7H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSMCXUEDYQTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CN(C)CC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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